molecular formula C10H8F3N3O B8336399 5-methyl-6-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyridin-3-ol

5-methyl-6-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyridin-3-ol

Cat. No. B8336399
M. Wt: 243.18 g/mol
InChI Key: YMQRHXARAUYYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-6-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyridin-3-ol is a useful research compound. Its molecular formula is C10H8F3N3O and its molecular weight is 243.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-6-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-6-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-methyl-6-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyridin-3-ol

Molecular Formula

C10H8F3N3O

Molecular Weight

243.18 g/mol

IUPAC Name

5-methyl-6-[4-(trifluoromethyl)pyrazol-1-yl]pyridin-3-ol

InChI

InChI=1S/C10H8F3N3O/c1-6-2-8(17)4-14-9(6)16-5-7(3-15-16)10(11,12)13/h2-5,17H,1H3

InChI Key

YMQRHXARAUYYNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2C=C(C=N2)C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask containing 5-bromo-3-methyl-2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine (55.0 mg, 0.180 mmol) in 1,4-dioxane (0.100 mL) and degassed water (0.100 mL), was added tris(dibenzylideneacetone)dipalladium(0) (21.3 mg, 0.0360 mmol), 2-di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl (6.10 mg, 0.014 mmol), and potassium hydroxide (31.9 mg, 0.0540 mmol). The reaction was purged with nitrogen and then heated at 100° C. for 2 hour. The reaction was quenched with 1 N HCl and extracted three times with ethyl acetate. The organics were dried over sodium sulfate, filtered and concentrated. Purification by silica gel flash chromatography (0-25% ethyl acetate in heptane) afforded impure 5-methyl-6-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyridin-3-ol (containing approximately 30% impurity as a solid. MS (M+H): 244.2.
Name
5-bromo-3-methyl-2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine
Quantity
55 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
6.1 mg
Type
reactant
Reaction Step Two
Quantity
31.9 mg
Type
reactant
Reaction Step Two
Quantity
21.3 mg
Type
catalyst
Reaction Step Two

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